Cas no 1389378-36-2 ((1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine)
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine
- 1389378-36-2
- EN300-1854620
-
- Inchi: 1S/C9H12N2O2/c1-6-3-4-9(11(12)13)8(5-6)7(2)10/h3-5,7H,10H2,1-2H3/t7-/m1/s1
- InChI Key: YGIDXOBZVCTSHF-SSDOTTSWSA-N
- SMILES: [O-][N+](C1C=CC(C)=CC=1[C@@H](C)N)=O
Computed Properties
- Exact Mass: 180.089877630g/mol
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 71.8Ų
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854620-1.0g |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine |
1389378-36-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1854620-0.05g |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine |
1389378-36-2 | 0.05g |
$1140.0 | 2023-09-18 | ||
| Enamine | EN300-1854620-0.1g |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine |
1389378-36-2 | 0.1g |
$1195.0 | 2023-09-18 | ||
| Enamine | EN300-1854620-0.25g |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine |
1389378-36-2 | 0.25g |
$1249.0 | 2023-09-18 | ||
| Enamine | EN300-1854620-0.5g |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine |
1389378-36-2 | 0.5g |
$1302.0 | 2023-09-18 | ||
| Enamine | EN300-1854620-1g |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine |
1389378-36-2 | 1g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1854620-2.5g |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine |
1389378-36-2 | 2.5g |
$2660.0 | 2023-09-18 | ||
| Enamine | EN300-1854620-5g |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine |
1389378-36-2 | 5g |
$3935.0 | 2023-09-18 | ||
| Enamine | EN300-1854620-10g |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine |
1389378-36-2 | 10g |
$5837.0 | 2023-09-18 |
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on (1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine
Introduction to (1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine (CAS No. 1389378-36-2)
(1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine, also known by its CAS number 1389378-36-2, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of amines, specifically secondary amines, and features a chiral center at the carbon atom bonded to the amine group. The structure of this compound consists of a phenyl ring substituted with a methyl group at position 5 and a nitro group at position 2, attached to an ethylamine backbone with an R configuration at the chiral center.
The synthesis of (1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine typically involves multi-step processes, often starting from the corresponding nitrobenzene derivative. The introduction of the methyl group and subsequent alkylation or reductive amination steps are critical in forming the final product. Recent advancements in asymmetric synthesis have enabled the selective formation of the R configuration, which is essential for its potential applications in drug design.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules, particularly in medicinal chemistry. The presence of both a nitro group and an amine group makes it versatile for further functionalization. Recent studies have explored its use as an intermediate in the synthesis of bioactive compounds, including kinase inhibitors and GPCR modulators. For instance, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against certain oncogenic kinases, making it a valuable lead compound for anticancer drug development.
In addition to its role as an intermediate, (1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine has been studied for its own pharmacological properties. Preclinical studies have demonstrated that it possesses moderate anti-inflammatory and antioxidant activities, suggesting potential applications in treating inflammatory diseases. Furthermore, its selectivity towards certain cellular targets has been highlighted in recent publications, underscoring its value as a tool compound for studying cellular signaling pathways.
The stereochemistry of this compound plays a crucial role in its biological activity. The R configuration at the chiral center has been shown to enhance binding affinity to specific receptors, thereby improving bioavailability and efficacy. This has led to increased interest in exploring enantioselective synthesis methods to produce high-purity enantiomers for preclinical testing.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structure and purity of this compound. These methods have also been instrumental in elucidating its interaction with biological targets at the molecular level.
In conclusion, (1R)-1-(5-methyl-2-nitrophenyl)ethan-1-amine (CAS No. 1389378-36-2) is a versatile and intriguing molecule with diverse applications in organic synthesis and pharmacology. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable asset in drug discovery and development efforts.
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